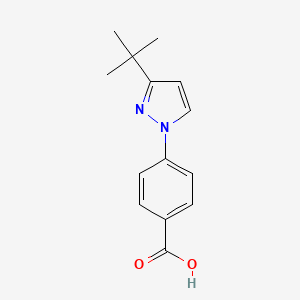

4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid

Description

4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is a pyrazole-based compound characterized by a tert-butyl substituent at the 3-position of the pyrazole ring and a benzoic acid moiety at the 4-position. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The tert-butyl group confers steric bulk and hydrophobicity, which may enhance binding affinity in biological systems, while the benzoic acid moiety provides acidity (pKa ~4.2–4.5) for solubility and interaction with target proteins.

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

4-(3-tert-butylpyrazol-1-yl)benzoic acid |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)12-8-9-16(15-12)11-6-4-10(5-7-11)13(17)18/h4-9H,1-3H3,(H,17,18) |

InChI Key |

TUQIGJPLYDCCOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the benzoic acid group. One common method is the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. The tert-butyl group can be introduced via alkylation reactions. The final step involves the coupling of the pyrazole derivative with a benzoic acid precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid, exhibit promising antimicrobial properties against various pathogens. These compounds have been evaluated for their ability to inhibit bacterial growth, with some derivatives showing significant activity against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

Studies have demonstrated that compounds related to 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). For instance, in vitro tests on LPS-induced RAW264.7 macrophage cells revealed that certain derivatives exhibited high inhibitory effects on NO production and cytokine release (e.g., TNF-α, IL-6) . This suggests potential applications in treating inflammatory diseases.

3. Molecular Docking Studies

Molecular docking studies have been conducted to understand how 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid interacts with specific biological targets, such as enzymes involved in inflammation pathways (e.g., COX-2). These studies help elucidate the binding affinity and mechanism of action for this compound and its derivatives .

Mechanism of Action

The mechanism of action of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The tert-butyl group and the pyrazole ring play crucial roles in enhancing the binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid and related pyrazole derivatives:

Key Observations :

In contrast, the trifluoromethyl group () enhances metabolic stability and electron-withdrawing properties, which may optimize pharmacokinetics . Chlorine substitution () on the benzoic acid ring lowers the pKa of the carboxylic acid, enhancing ionization and solubility in physiological conditions .

Biological Activity :

- Compound 34 () with a phenyl substituent on the pyrazole ring exhibited antitumor activity, suggesting that bulky aromatic groups may enhance binding to kinase targets .

- The tert-butyl-benzyl derivative () demonstrates the importance of lipophilic side chains in modulating biological interactions, though detailed activity data are lacking .

Synthesis and Stability :

- The target compound’s discontinuation () contrasts with the commercial availability of the trifluoromethyl analog (), implying challenges in scaling up synthesis or stability issues .

- Oxidation of dihydro precursors (e.g., compound 34 ) achieved moderate yields (60%), while ruthenium-catalyzed alkylation () provided lower yields (54%), highlighting synthetic limitations .

Research Implications

- Structure-Activity Relationship (SAR) : The tert-butyl group’s steric bulk may hinder interactions with polar binding pockets, whereas smaller substituents (e.g., CF₃) balance hydrophobicity and target engagement.

- Drug Design : Hybridizing features of compound 34 (phenyl substitution) and the trifluoromethyl analog () could optimize both activity and pharmacokinetics.

- Synthetic Optimization : Alternative catalytic methods (e.g., ’s ruthenium catalysis) may improve yields for tert-butyl derivatives .

Biological Activity

4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological properties. The molecular formula is C13H15N2O2, and the compound features a benzoic acid moiety linked to a tert-butyl-substituted pyrazole ring, which enhances its lipophilicity and may influence its interaction with biological targets.

The structure of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can be represented as follows:

This compound's unique features include:

- Benzoic Acid Moiety : Provides acidity and potential for hydrogen bonding.

- tert-Butyl Group : Increases lipophilicity, which can enhance membrane permeability.

Biological Activities

Research on pyrazole derivatives indicates that they often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize the findings related to the biological activity of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory mediators. For instance, compounds similar to 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid have been evaluated for their ability to reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-induced RAW264.7 macrophage cells.

| Compound | NO Inhibition (IC50 μM) | PGE2 Inhibition (IC50 μM) |

|---|---|---|

| 8d | 3.47 | 2.54 |

| 9k | Not specified | Not specified |

Compounds 8d and 9k from related studies exhibited significant inhibitory effects on cytokine production (TNF-α, IL-6, IL-1β), suggesting that derivatives of this class could be promising anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole structure have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells.

In vitro studies indicated that specific pyrazole derivatives exhibited antiproliferative activity against cancer cell lines:

| Cancer Type | Compound Tested | Activity Observed |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Significant inhibition |

| Lung Cancer | Various | Moderate inhibition |

| Prostate Cancer | Various | High inhibition |

These findings align with the broader literature indicating that pyrazole-based compounds can serve as effective anticancer agents due to their ability to induce apoptosis in cancer cells .

Antimicrobial Activity

Emerging data suggests that pyrazole derivatives also possess antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, indicating that modifications in the pyrazole structure could enhance antimicrobial activity.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study on Anti-inflammatory Effects : A series of N-tert-butyl diarylpyrazole derivatives were synthesized and tested for their anti-inflammatory effects in LPS-induced macrophages. The most potent compounds demonstrated over 60% inhibition of pro-inflammatory cytokines at a concentration of 10 μM .

- Case Study on Anticancer Properties : Another study focused on a range of asymmetric pyrazole derivatives that were tested for their anticancer activity against multiple cell lines. Results showed that certain derivatives significantly inhibited cell proliferation in vitro, supporting the hypothesis that structural modifications can enhance therapeutic effects .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid?

The synthesis typically involves coupling reactions between tert-butyl-substituted pyrazole precursors and benzoic acid derivatives. For example, General Procedure A (as described for structurally similar pyrazole-carboxylates) uses Boc-protected intermediates, coupling agents like EDCI/HOBt, and purification via silica gel chromatography or preparative HPLC . Key optimization parameters include solvent choice (e.g., DMF or THF), stoichiometric ratios (1:1.2 for amine:aldehyde), and temperature control (room temperature to 80°C). Yield improvements (e.g., 58% in a related synthesis ) may require iterative adjustments to reaction time or catalyst loading.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR spectroscopy : Confirm tert-butyl (δ ~1.3 ppm, singlet) and pyrazole proton environments (δ ~6.5–8.5 ppm) .

- X-ray crystallography : Resolve molecular geometry, as demonstrated for analogous pyrazole-carboxylates (e.g., bond angles and torsion angles) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]+ calculated for C₁₅H₁₈N₂O₂: 275.14) .

Q. What safety protocols are critical for handling tert-butyl pyrazole derivatives in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., from DMF or THF) .

- Storage : Store at 2–8°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrazole derivatives?

Contradictory bioactivity data (e.g., antitumor efficacy variations) may arise from assay conditions (cell line specificity, concentration ranges) or compound stability. Strategies include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1–40 μM) .

- Metabolic stability assays : Test for degradation in serum or liver microsomes.

- Structural analogs : Compare activity trends with derivatives (e.g., 4-(1H-triazol-1-ylmethyl)benzoic acid ) to identify critical substituents .

Q. What mechanistic insights can guide the optimization of reaction pathways for tert-butyl pyrazole intermediates?

- Side-reaction mitigation : Use scavengers (e.g., Si-Trisamine ) to trap unreacted aldehydes.

- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps.

- Computational modeling : Predict steric hindrance from the tert-butyl group using DFT calculations to refine coupling conditions .

Q. How can computational tools enhance the prediction of target interactions for this compound?

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using crystal structures of related pyrazole-carboxylates .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- SAR analysis : Cross-reference docking scores with experimental IC₅₀ values to prioritize derivatives for synthesis .

Data Analysis and Method Development

Q. What strategies are effective for quantifying trace impurities in chromatographic analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.